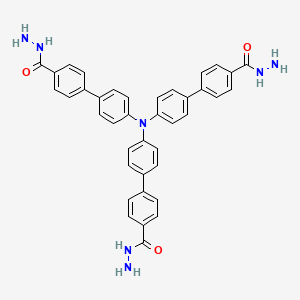
4',4',4"-Nitrilotris(([1,1'-biphenyl]-4'-carbohydrazide))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) is a complex organic compound known for its unique structure and versatile applications. This compound features a nitrilotris core connected to three biphenyl carbohydrazide groups, making it a valuable building block in various chemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) typically involves the reaction of 4-biphenylcarbohydrazide with nitrilotris(chloromethyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide groups are replaced by other nucleophiles like alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkyl or aryl derivatives of the original compound.
Applications De Recherche Scientifique
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its structural versatility.
Mécanisme D'action
The mechanism of action of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the hydrazide groups, which form hydrogen bonds with the nucleic acid bases. Additionally, the compound can chelate metal ions, affecting enzymatic activities and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)): A related compound with aldehyde groups instead of hydrazide groups, used in the synthesis of covalent organic frameworks.
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-3,5-dicarboxylic acid)): Another similar compound with carboxylic acid groups, employed in the construction of metal-organic frameworks.
Uniqueness
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) stands out due to its unique hydrazide functional groups, which provide distinct reactivity and binding properties. This makes it particularly valuable in applications requiring strong interactions with biological molecules or metal ions.
Propriétés
Formule moléculaire |
C39H33N7O3 |
|---|---|
Poids moléculaire |
647.7 g/mol |
Nom IUPAC |
4-[4-[4-[4-(hydrazinecarbonyl)phenyl]-N-[4-[4-(hydrazinecarbonyl)phenyl]phenyl]anilino]phenyl]benzohydrazide |
InChI |
InChI=1S/C39H33N7O3/c40-43-37(47)31-7-1-25(2-8-31)28-13-19-34(20-14-28)46(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(48)44-41)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(49)45-42/h1-24H,40-42H2,(H,43,47)(H,44,48)(H,45,49) |
Clé InChI |
GMOMNVWWFYGIKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NN)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















